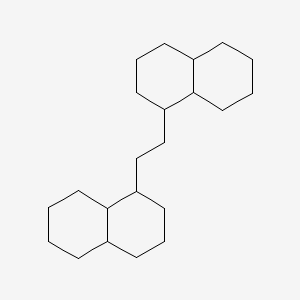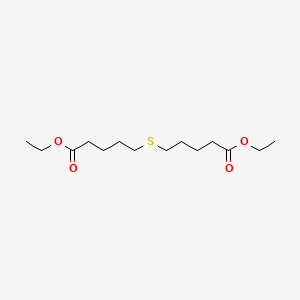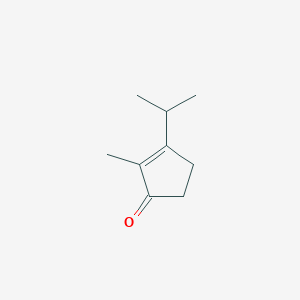
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is an organic compound with the molecular formula C10H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones . Another method is the Saegusa–Ito oxidation, which converts cyclopentanones to cyclopentenones . Additionally, ring-closing metathesis of dienes and oxidation of cyclic allylic alcohols are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Addition: It can undergo conjugate addition reactions with nucleophiles, such as organocopper reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organocopper compounds . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution and addition reactions can lead to a variety of substituted cyclopentenone derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-: This compound has a similar structure but differs in the position of the methyl group.
2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at a different position on the cyclopentene ring.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
57374-41-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-4-5-9(10)7(8)3/h6H,4-5H2,1-3H3 |
Clave InChI |
UCMZJIACGGSAGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



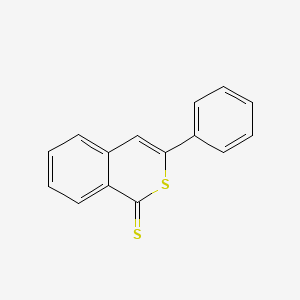
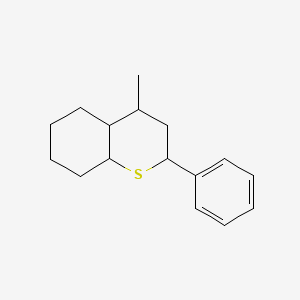
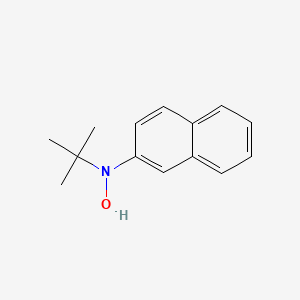
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
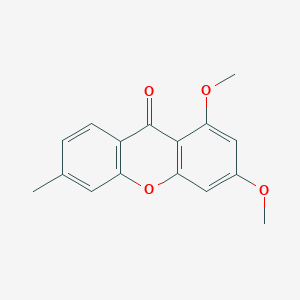

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

